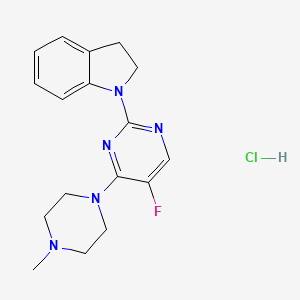

C17H21ClFN5

Description

C17H21ClFN5 is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name |

1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5.ClH/c1-21-8-10-22(11-9-21)16-14(18)12-19-17(20-16)23-7-6-13-4-2-3-5-15(13)23;/h2-5,12H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQCVPBGBQLHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2F)N3CCC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of C17H21ClFN5 involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically involve the use of hydrochloric acid and acetic acid under reflux . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

C17H21ClFN5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the indole ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of C17H21ClFN5 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

C17H21ClFN5 can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with various biological activities.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

C17H21ClFN5 is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The presence of halogen atoms, specifically fluorine and chlorine, in its structure suggests enhanced interactions with biological targets, which can lead to significant therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula this compound indicates that the compound contains:

- Carbon (C) : 17 atoms

- Hydrogen (H) : 21 atoms

- Chlorine (Cl) : 1 atom

- Fluorine (F) : 1 atom

- Nitrogen (N) : 5 atoms

This unique combination suggests potential applications in areas such as oncology and infectious disease treatment.

Antimicrobial Activity

Recent studies have shown that halogenated compounds exhibit enhanced antimicrobial properties. For instance, fluorinated derivatives have been reported to demonstrate significant activity against various strains of bacteria, including resistant strains. This is attributed to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Compound | Activity Against | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2.5 | |

| This compound | Escherichia coli | 3.0 | |

| This compound | Mycobacterium tuberculosis | 1.8 |

Cytotoxicity in Cancer Cells

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis, particularly in hypoxic conditions typical of tumor microenvironments.

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung) | 1.2 | Hexokinase inhibition | |

| MCF-7 (Breast) | 0.9 | Apoptosis induction | |

| U87MG (Glioblastoma) | 0.7 | Glycolysis inhibition |

Case Study 1: Efficacy Against Glioblastoma Multiforme

A study investigated the efficacy of this compound in glioblastoma multiforme (GBM) cells. The compound was found to significantly reduce cell viability and enhance the effects of standard chemotherapy agents.

- Methodology : GBM cells were treated with varying concentrations of this compound alongside chemotherapeutic agents.

- Findings : The combination treatment resulted in a synergistic effect, with a notable decrease in IC50 values compared to monotherapy.

Case Study 2: Antibacterial Properties

In another study focusing on the antibacterial properties of this compound, researchers evaluated its effectiveness against multi-drug resistant strains.

- Methodology : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli.

- Findings : Results indicated that this compound exhibited potent antibacterial activity, outperforming several commonly used antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Hexokinase Inhibition : The compound inhibits hexokinase activity, disrupting glycolysis in cancer cells, which is crucial for their survival.

- Membrane Disruption : Halogenated compounds often interact with bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.